molecular formula C7H14ClNO B1430842 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride CAS No. 1797303-39-9

2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride

Cat. No. B1430842
M. Wt: 163.64 g/mol
InChI Key: BIXXSQBQDHGGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride (2-OBAH) is an organic compound belonging to the oxabicycloalkanones family. It is a white, crystalline solid with a molecular weight of 219.6 g/mol. 2-OBAH has a wide range of applications in the field of scientific research, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride has also been used to study the effects of nitric oxide on endothelial cells.

Mechanism Of Action

2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride acts as an inhibitor of DHFR and COX-2 enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to a decrease in the production of purines and pyrimidines, as well as a decrease in the production of prostaglandins.

Biochemical And Physiological Effects

The inhibition of DHFR and COX-2 enzymes by 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride leads to a decrease in the production of purines and pyrimidines, as well as a decrease in the production of prostaglandins. This can lead to a decrease in cell proliferation and an increase in cell death. In addition, the inhibition of DHFR can lead to an increase in the levels of homocysteine, which is associated with an increased risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride in lab experiments is that it is a highly specific inhibitor of DHFR and COX-2 enzymes. This allows researchers to study the effects of these enzymes on biochemical and physiological processes without interference from other enzymes. However, 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is an organic compound, and is therefore susceptible to degradation when exposed to light and heat.

Future Directions

There are a number of potential future directions for research involving 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride. These include further investigations into the effects of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride on cell proliferation and cell death, as well as studies into the effects of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride on the production of other important biomolecules such as hormones and neurotransmitters. Additionally, further research could be done to investigate the potential therapeutic applications of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride, such as its use as an anti-inflammatory agent or an inhibitor of cancer cell growth. Finally, research could also be done to explore the potential use of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride as a tool to study the effects of nitric oxide on endothelial cells.

properties

IUPAC Name

2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXXSQBQDHGGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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